molecular formula C19H14BrN3O3S B13788249 4(3H)-Quinazolinone, 6-bromo-2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)- CAS No. 85178-73-0

4(3H)-Quinazolinone, 6-bromo-2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)-

Cat. No.: B13788249
CAS No.: 85178-73-0
M. Wt: 444.3 g/mol
InChI Key: HYTFCURIVJONEW-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 6-bromo-2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)- is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 6-bromo-2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone core.

    Methoxylation: The methoxy group is introduced by reacting the intermediate with methoxy-containing reagents.

    Thiazole Ring Formation: The final step involves the formation of the thiazole ring by reacting the intermediate with thiazole-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 6-bromo-2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

4(3H)-Quinazolinone, 6-bromo-2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 6-bromo-2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • **4(3H)-Quinazolinone, 6-chloro-2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)-
  • **4(3H)-Quinazolinone, 6-fluoro-2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)-
  • **4(3H)-Quinazolinone, 6-iodo-2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)-

Uniqueness

The uniqueness of 4(3H)-Quinazolinone, 6-bromo-2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

85178-73-0

Molecular Formula

C19H14BrN3O3S

Molecular Weight

444.3 g/mol

IUPAC Name

6-bromo-2-[(4-methoxyphenyl)methoxy]-3-(1,3-thiazol-2-yl)quinazolin-4-one

InChI

InChI=1S/C19H14BrN3O3S/c1-25-14-5-2-12(3-6-14)11-26-18-22-16-7-4-13(20)10-15(16)17(24)23(18)19-21-8-9-27-19/h2-10H,11H2,1H3

InChI Key

HYTFCURIVJONEW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=NC3=C(C=C(C=C3)Br)C(=O)N2C4=NC=CS4

Origin of Product

United States

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